异利血平

描述

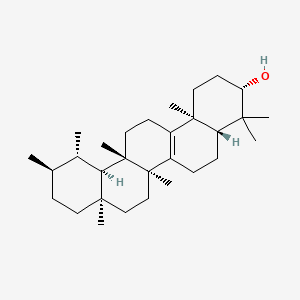

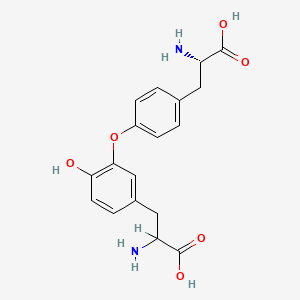

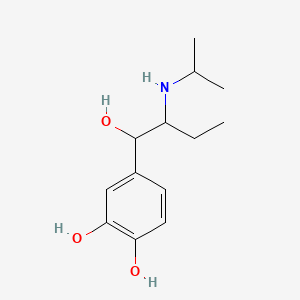

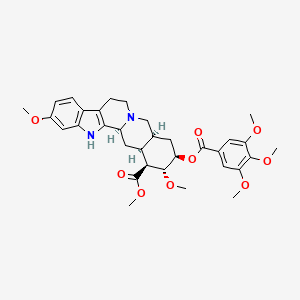

Isoreserpine is an indole alkaloid . It is used for research and development purposes and is not advised for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of Isoreserpine involves several steps. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . They used conformational analysis and stereoelectronic effects to develop the stereopoints in this complex problem . They recognized that the E-ring has a dense array of 5 asymmetric centers in a six-membered E ring . They converted Isoreserpine to Reserpine by introducing conformational strain in an otherwise comfortable molecule .

Molecular Structure Analysis

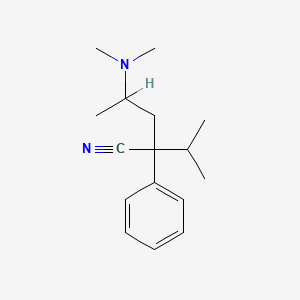

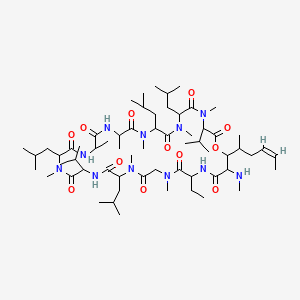

The molecular formula of Isoreserpine is C33H40N2O9 . Its average mass is 608.679 Da and its monoisotopic mass is 608.273376 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isoreserpine are complex. For instance, all the required carbons for the D/E rings and three of the five asymmetric centers were created by one Diels-Alder reaction . This cycloaddition reaction developed a concave phase and a convex phase in the product that guided further modifications on this intermediate .

Physical And Chemical Properties Analysis

Isoreserpine has a density of 1.3±0.1 g/cm3 . Its boiling point is 700.1±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 102.5±3.0 kJ/mol . The flash point is 377.2±32.9 °C . The index of refraction is 1.620 .

科学研究应用

1. 结肠癌中的化学治疗潜力

异利血平已被确认为一种化合物,可通过上调结肠癌细胞中的 Siah-1 来促进细胞内 β-catenin 的降解。这个过程在结肠癌的发展中至关重要。通过抑制 β-catenin/T 细胞因子依赖性基因(如 cyclin D1 和 c-myc),异利血平显着抑制结肠癌细胞的增殖,突出了其作为化学治疗剂的潜力 (Gwak et al., 2009).

2. 逆转癌症中的多药耐药性

异利血平已被证明在逆转癌症中的多药耐药性(MDR)方面有效,特别是涉及 ATP 结合盒 (ABC) 药物转运蛋白 ABCB1。此功能在癌症治疗中至关重要,因为 ABCB1 介导的 MDR 是化疗中的主要障碍。异利血平抑制 ABCB1 介导的外排并恢复 ABCB1 过表达癌细胞对常规化疗药物的药物敏感性的能力,使其成为治疗耐药性癌症的有希望的药物 (Huang et al., 2015).

3. 在实验性创伤性脑损伤研究中的应用

在实验性创伤性脑损伤 (TBI) 研究中,使用了异氟醚等麻醉剂。对包括异氟醚在内的几种麻醉剂进行比较,结果表明接受异氟醚治疗的大鼠具有更好的认知恢复和海马神经元存活率。这表明异氟醚,包括其变体或相关化合物,可能有利于 TBI 早期管理 (Statler et al., 2006).

4. 神经系统疾病模型

异利血平用于模型中研究帕金森病等神经系统疾病。它通过阻断囊泡单胺转运蛋白起作用,导致动物模型中的神经化学和行为改变。这使得异利血平成为了解神经系统疾病的病理生理学和测试潜在治疗方法的宝贵工具 (Freitas et al., 2016).

结论异利血平通过其多样的生化相互作用,在科学研究中展示了显着的潜力,特别是在癌症治疗、神经系统疾病模型和创伤性脑损伤的实验研究中。它影响细胞过程和耐药机制的能力

异利血平的科学研究应用

1. 结肠癌治疗的潜力

异利血平已被证明可以促进结肠癌细胞中 β-catenin 的降解,这是结肠癌发展的早期事件。这种作用是通过上调 Siah-1 实现的,导致 HCT116 结肠癌细胞中细胞增殖的抑制。这一发现表明异利血平作为结肠癌化疗剂的潜在用途 (Gwak et al., 2009).

2. 克服癌症中的多药耐药性

研究表明,异利血平可以逆转由 ATP 结合盒药物转运蛋白 ABCB1 介导的多药耐药性,而 ABCB1 是成功癌症化疗的重要障碍。异利血平以剂量依赖性方式抑制 ABCB1 介导的外排,并有效恢复 ABCB1 过表达的人类癌细胞对常规化疗药物的药物敏感性,表明其作为逆转剂治疗癌症中的多药耐药性的潜力 (Huang et al., 2015).

3. 在创伤性脑损伤研究中的麻醉应用

在一项比较各种麻醉剂对大鼠实验性创伤性脑损伤后结果影响的研究中,发现异氟醚提供了最佳的认知恢复和海马神经元存活率。这表明异氟醚,以及可能类似物异利血平,可能有利于创伤性脑损伤早期的管理 (Statler et al., 2006).

4. 神经系统疾病建模

异利血平用于动物模型中研究帕金森病等神经系统疾病,因为它作用于阻断囊泡单胺转运蛋白。这种阻断会导致小鼠的神经化学和行为改变,从而深入了解此类疾病的病理生理学和测试潜在的治疗方法 (Freitas et al., 2016).

安全和危害

Isoreserpine should be handled with care. Avoid dust formation, breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

methyl (1S,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24+,27-,28+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHRUUCFGRFIF-VPHNHGCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858952 | |

| Record name | Isoreserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoreserpine | |

CAS RN |

482-85-9 | |

| Record name | Isoreserpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoreserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。